molecular formula C16H18ClNO2S B10972359 N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide

N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide

Cat. No.: B10972359
M. Wt: 323.8 g/mol
InChI Key: CNTDQWRKLQNCNL-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-tert-butylphenylamine and 4-chlorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-tert-butylphenylamine is dissolved in an appropriate solvent, such as dichloromethane. The 4-chlorobenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl ring and tert-butyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various sulfonamide derivatives, while oxidation and reduction can modify the phenyl ring and tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom on the benzenesulfonamide moiety. This chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-16(2,3)14-6-4-5-7-15(14)18-21(19,20)13-10-8-12(17)9-11-13/h4-11,18H,1-3H3

InChI Key

CNTDQWRKLQNCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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